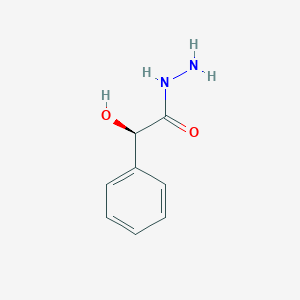

(R)-2-Hydroxy-2-phenylacetohydrazide

説明

Significance of Hydrazide Scaffolds in Modern Organic Chemistry Research

Hydrazides are a class of organic compounds characterized by the presence of a nitrogen-nitrogen single bond adjacent to a carbonyl group. This functional group is a cornerstone in synthetic organic chemistry due to its versatile reactivity. Hydrazide scaffolds serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. benthamdirect.comtaylorandfrancis.com The ability of the hydrazide moiety to undergo various transformations, including cyclization and condensation reactions, makes it a valuable synthon for constructing complex molecular frameworks. taylorandfrancis.com

In medicinal chemistry, the hydrazide functional group is a common feature in numerous bioactive molecules, contributing to their pharmacological profiles. This is attributed to the ability of the hydrazide group to form hydrogen bonds and coordinate with metal ions, which can be critical for molecular recognition and binding to biological targets. The incorporation of a hydrazide scaffold can influence a molecule's pharmacokinetic and pharmacodynamic properties.

| Property | Significance in Organic Chemistry |

|---|---|

| Reactivity | Versatile precursor for heterocycle synthesis (e.g., oxadiazoles, pyrazoles). taylorandfrancis.com |

| Coordination Chemistry | Acts as a ligand for metal ions, enabling catalytic applications. |

| Biological Activity | Common motif in pharmaceuticals with a range of therapeutic effects. benthamdirect.comtaylorandfrancis.com |

Stereochemical Importance of (R)-Chirality in Molecular Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in molecular design, particularly in the development of pharmaceuticals. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the enantiomers of a chiral drug.

The (R)-configuration at the stereocenter of (R)-2-Hydroxy-2-phenylacetohydrazide dictates a specific three-dimensional arrangement of its constituent groups. This precise spatial orientation is crucial for its interaction with other chiral molecules. In drug design, isolating and utilizing a single enantiomer, such as the (R)-form, can lead to drugs with improved efficacy, reduced side effects, and a better therapeutic index compared to a racemic mixture (a 1:1 mixture of both enantiomers). The notorious case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug development.

Historical Context of this compound in Synthetic and Medicinal Chemistry Research

While specific historical milestones for this compound are not extensively documented in dedicated studies, its development can be understood within the broader context of research on chiral molecules and hydrazide derivatives. The parent compound, mandelic acid, was discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler from the hydrolysis of amygdalin, an extract of bitter almonds. wikipedia.org The name "mandelic" is derived from the German word "Mandel" for almond. wikipedia.org

The recognition of the importance of chirality in the 20th century spurred the development of methods for the synthesis and separation of enantiomers. (R)-mandelic acid, from which this compound is derived, has been widely used as a chiral resolving agent and a versatile chiral building block in asymmetric synthesis. taylorandfrancis.com The synthesis of hydrazides, in general, has been a subject of study for over a century, with their utility in both chemical and biological research being well-established. The combination of these two areas of research—the use of a well-defined chiral precursor and the incorporation of a reactive hydrazide moiety—logically leads to the exploration of compounds like this compound for various applications. For instance, mandelic acid hydrazide has been used as a precursor in the synthesis of hydrazone derivatives. nih.gov

Overview of Research Trajectories for this compound and Related Architectures

Current research involving this compound and structurally related chiral α-hydroxy hydrazides is primarily focused on their application in asymmetric synthesis and medicinal chemistry. In asymmetric synthesis, these compounds have the potential to be utilized as chiral ligands for metal-catalyzed reactions or as chiral auxiliaries to control the stereochemical outcome of a reaction. The presence of both a hydroxyl and a hydrazide group provides multiple coordination sites, which can be advantageous in the design of catalysts.

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-hydroxy-2-phenylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-8(12)7(11)6-4-2-1-3-5-6/h1-5,7,11H,9H2,(H,10,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTGUGVETHVGTL-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Hydroxy 2 Phenylacetohydrazide

Stereoselective Synthesis Pathways to (R)-2-Hydroxy-2-phenylacetohydrazide

Achieving the desired (R)-configuration at the stereocenter is the primary challenge in synthesizing this compound. Two principal strategies are employed: the direct enantioselective conversion of prochiral precursors or the synthesis of a racemic mixture followed by the separation of the desired enantiomer.

Enantioselective Conversion of Precursors

The most direct route to this compound involves the use of a chiral starting material that already possesses the correct stereochemistry. (R)-Mandelic acid is the most logical and widely used precursor for this purpose. The synthesis begins with the esterification of (R)-Mandelic acid, typically with a simple alcohol like methanol (B129727) or ethanol (B145695) under acidic conditions, to form the corresponding (R)-mandelic acid ester. This esterification step is crucial as it activates the carboxyl group for the subsequent reaction.

The resulting (R)-ester is then subjected to hydrazinolysis, a reaction with hydrazine (B178648) hydrate (B1144303), which displaces the alkoxy group to form the target this compound. This pathway is highly effective because the stereocenter of the mandelic acid is not disturbed during the esterification or hydrazinolysis steps, thus preserving the enantiomeric integrity of the final product.

Recent advancements have also explored biocatalytic routes. For example, recombinant Escherichia coli cells have been engineered to express both an (R)-specific oxynitrilase and a non-selective nitrilase. researchgate.net This bienzymatic system can convert benzaldehyde (B42025) and hydrogen cyanide directly into (R)-mandelic acid with high enantiomeric excess, which can then be converted to the desired hydrazide. researchgate.net

Chiral Resolution Techniques for Racemic Mixtures

An alternative to direct asymmetric synthesis is the preparation of a racemic mixture of 2-Hydroxy-2-phenylacetohydrazide (B185671), followed by the separation of the (R)- and (S)-enantiomers. This separation process is known as chiral resolution.

Kinetic Resolution: This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For instance, a racemic mixture of the corresponding ester (rac-methyl-2-hydroxy-2-phenylacetate) can be subjected to acylation using a chiral catalyst, such as a chiral N,N'-dioxide-scandium(III) complex. nih.gov One enantiomer reacts faster, leading to its conversion into a diacylated product, while the unreacted, slower-reacting enantiomer is enriched. nih.gov This allows for the separation of the desired enantiomer. Enzymatic kinetic resolution, using hydrolases like lipases, is another powerful method where the enzyme selectively hydrolyzes one ester enantiomer, leaving the other enriched. elsevierpure.com

Diastereomeric Crystallization: This classical method involves reacting the racemic parent acid (DL-mandelic acid) with a chiral resolving agent, such as an optically active amine (e.g., D(-)-phenylglycine methyl ester), to form a pair of diastereomeric salts. wikipedia.orggoogle.com These diastereomers have different physical properties, including solubility, which allows one to be selectively crystallized from a suitable solvent. wikipedia.org After separation, the desired salt is treated with an acid to release the enantiomerically pure (R)-mandelic acid, which is then converted to the hydrazide. Dynamic kinetic resolution (DKR) combines this with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. rsc.orgrsc.org

| Resolution Method | Principle | Typical Resolving Agent/Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Kinetic Resolution (Acylative) | Differential rate of acylation between enantiomers | Chiral N,N'-dioxide-scandium(III) complex | High selectivity factors possible (up to 247) | Maximum theoretical yield is 50% |

| Kinetic Resolution (Enzymatic) | Enzyme selectively acts on one enantiomer | Lipases, Esterases | Mild conditions, high enantioselectivity | Enzyme cost and stability can be issues |

| Diastereomeric Crystallization | Differential solubility of diastereomeric salts | Chiral amines (e.g., Phenylglycine esters) | Well-established, scalable technique | Can be labor-intensive, yield limited to 50% |

| Dynamic Kinetic Resolution (DKR) | Crystallization combined with racemization of the undesired enantiomer | Chiral amine + Racemase enzyme | Theoretical yield up to 100% | Requires compatible catalyst/enzyme systems |

Optimized Synthesis of the Hydrazide Backbone

The core reaction for forming the hydrazide is the conversion of a carboxylic acid ester to the corresponding hydrazide via reaction with hydrazine. Optimizing this step is critical for achieving high yields and purity.

Ester Aminolysis with Hydrazine Hydrate: Mechanistic Investigations

The reaction of an ester with hydrazine, a process known as hydrazinolysis, is a specific type of aminolysis. The mechanism follows the general nucleophilic acyl substitution pathway. chemistrysteps.com

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on a nitrogen atom of the hydrazine molecule onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is typically transferred from the newly attached nitrogen to the oxygen of the original alkoxy group, making it a better leaving group (an alcohol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxy group (RO⁻) as a leaving group, which is immediately protonated to form an alcohol. chemistrysteps.com

Catalyst Systems for Enhanced Reaction Efficiency

While the reaction can proceed without a catalyst, particularly with elevated temperatures, various catalysts can be employed to enhance the reaction rate and efficiency, allowing for milder conditions.

Acid Catalysis: Mineral acids like sulfuric acid (H₂SO₄) are commonly used as catalysts. inglomayor.clajgreenchem.com The acid protonates the carbonyl oxygen of the ester, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine.

Base Catalysis: While less common for this specific transformation, bases can deprotonate the nucleophile, increasing its nucleophilicity. However, this can also lead to saponification of the ester as a side reaction. Pyridine has been used as a catalyst in the hydrazinolysis of certain esters. rsc.org

Organocatalysis: Bifunctional organocatalysts, such as 6-halo-2-pyridones, have been shown to effectively catalyze ester aminolysis. nih.gov They operate by simultaneously activating both the ester and the amine (or hydrazine) through a network of hydrogen bonds, facilitating the nucleophilic attack in an eight-membered ring transition state. nih.gov

"Green" Catalysts: Research has shown that natural acids, such as the citric acid found in lemon juice, can serve as effective and environmentally benign catalysts for the condensation reaction between esters and hydrazines, in some cases showing superior activity to conventional mineral acids. inglomayor.cl

Influence of Reaction Conditions on Yield and Enantiomeric Purity

The success of the synthesis is highly dependent on carefully controlling the reaction conditions. The primary goals are to maximize the chemical yield while preserving the enantiomeric purity of the chiral center.

Key parameters that influence the outcome include:

Temperature: The conversion of the ester to the hydrazide typically requires elevated temperatures, often refluxing in a suitable solvent like ethanol or methanol. rsc.org However, excessively high temperatures or prolonged heating can risk causing racemization of the α-hydroxy stereocenter, especially under acidic or basic conditions. Therefore, the temperature must be high enough to drive the reaction but low enough to maintain enantiomeric integrity.

Solvent: Polar protic solvents like methanol and ethanol are the most common choices for this reaction. They are effective at solvating both the ester and the hydrazine hydrate. The choice of solvent can influence reaction rates and the solubility of the product, which can sometimes crystallize out of the reaction mixture upon cooling, simplifying purification.

Stoichiometry: An excess of hydrazine hydrate is frequently used to shift the reaction equilibrium towards the product side and ensure complete conversion of the starting ester. Molar ratios of hydrazine hydrate to ester can range from 1.15:1 to as high as 10:1 or more. inglomayor.closti.gov

Reaction Time: The reaction must be monitored (e.g., by Thin Layer Chromatography, TLC) to determine the point of completion. Insufficient time leads to incomplete conversion and lower yields, while excessive reaction times can increase the likelihood of side reactions or racemization. Typical reflux times range from 2 to 9 hours. inglomayor.cl

| Parameter | Typical Range/Condition | Effect on Yield | Effect on Enantiomeric Purity |

|---|---|---|---|

| Temperature | Room Temp. to Reflux (e.g., 60-80°C) | Increases with temperature up to a point | Risk of racemization at high temperatures or long times |

| Solvent | Methanol, Ethanol | Can affect reaction rate and product isolation | Generally minimal effect if conditions are mild |

| Reactant Ratio (Hydrazine:Ester) | 1.15:1 to 10:1 | Higher excess of hydrazine drives reaction to completion | Minimal direct effect |

| Catalyst | None, H₂SO₄, Lemon Juice, Pyridine | Increases reaction rate, allowing for lower temperatures | Harsh acidic/basic conditions can promote racemization |

| Reaction Time | 2 - 12 hours | Yield increases with time until completion | Prolonged times increase risk of side reactions/racemization |

By carefully selecting a stereoselective pathway and optimizing the conditions for the hydrazide formation, this compound can be synthesized with both high chemical yield and excellent enantiomeric purity.

Solvent Effects on Reaction Kinetics and Stereoselectivity

The choice of solvent is a critical parameter in the synthesis of chiral molecules as it can significantly influence both the rate of reaction and the stereochemical outcome. While specific kinetic and stereoselectivity data for the direct hydrazinolysis of (R)-mandelic acid esters to this compound is not extensively documented in publicly available literature, valuable insights can be drawn from analogous syntheses of chiral hydrazides and the synthesis of the precursor, (R)-mandelic acid and its esters.

The synthesis of hydrazides typically involves the reaction of an ester with hydrazine hydrate. The polarity and protic nature of the solvent can affect the nucleophilicity of hydrazine and the stability of the transition state.

Key Research Findings:

Protic vs. Aprotic Solvents: In the synthesis of similar hydrazides, protic solvents like ethanol or isopropanol (B130326) are commonly employed. These solvents can participate in hydrogen bonding, which can stabilize the tetrahedral intermediate formed during the nucleophilic attack of hydrazine on the ester carbonyl. For instance, a patented process for a related hydrazide involved refluxing the corresponding ester with hydrazine hydrate in isopropanol, achieving a high yield. This suggests that alcohols are suitable media for such transformations.

Solvent Polarity: The polarity of the solvent can influence reaction rates. While highly polar aprotic solvents might be expected to accelerate the reaction, they can also lead to side reactions or racemization. In the context of synthesizing the precursor, (R)-mandelic acid esters, solvents like toluene (B28343) and dioxane/water mixtures have been utilized in organocatalytic routes. The use of a dioxane/water mixture was found to be effective, though greener alternatives like acetone/water have also been explored, albeit with potentially slower reaction times.

Stereoselectivity: Maintaining the stereochemical integrity of the chiral center is paramount. The solvent can influence the enantiomeric excess (ee) of the product. In the synthesis of (R)-methyl mandelate (B1228975) from benzaldehyde, the choice of solvent in the domino ring-opening hydrolysis (DROH) step was shown to be important, with dioxane/water providing good results. While this pertains to the precursor, it highlights the sensitivity of the chiral center to the reaction environment. For the subsequent hydrazinolysis, a less polar or aprotic solvent might be favored to minimize the risk of racemization at the α-carbon, which is acidic.

Table 1: Hypothetical Influence of Solvents on the Synthesis of this compound This table is illustrative and based on findings from related chemical syntheses, as direct comparative data for this specific reaction is limited.

| Solvent | Polarity (Dielectric Constant) | Expected Effect on Reaction Rate | Potential Impact on Stereoselectivity (ee) |

| Isopropanol | 19.9 | Moderate to High | Good, may facilitate proton transfer. |

| Ethanol | 24.5 | High | Generally good, commonly used for hydrazide synthesis. |

| Toluene | 2.4 | Low to Moderate | May help preserve stereochemistry due to lower polarity. |

| Dioxane/Water (1:1) | Variable | Moderate | Effective in related syntheses, but water may introduce side reactions. |

| Acetonitrile | 37.5 | High | May accelerate the reaction but could potentially affect stereoselectivity. |

Temperature and Pressure Optimization for Industrial Scalability Research

Transitioning a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction parameters, primarily temperature and pressure, to ensure safety, efficiency, and cost-effectiveness.

Temperature Optimization:

The reaction temperature can have a profound impact on both the reaction rate and selectivity.

Reaction Kinetics: Generally, an increase in temperature leads to an increase in the reaction rate, following the Arrhenius equation. For the synthesis of hydrazides from esters, reactions are often carried out at elevated temperatures, such as under reflux conditions in solvents like ethanol or isopropanol, to drive the reaction to completion in a reasonable timeframe.

Stereoselectivity: Temperature can also affect the stereochemical outcome. In some asymmetric syntheses, lower temperatures are employed to enhance stereoselectivity by favoring the transition state that leads to the desired enantiomer. For the synthesis of this compound, it is crucial to find a temperature that provides a good balance between a practical reaction rate and the preservation of the high enantiomeric purity of the starting material. Studies on related chiral syntheses have shown that lowering the reaction temperature can significantly improve both diastereo- and enantioselectivities.

Side Reactions: Higher temperatures can also promote side reactions, such as decomposition of the starting materials or products, or the formation of impurities. Therefore, an optimal temperature must be identified that maximizes the yield of the desired product while minimizing byproducts.

Pressure Optimization:

While many hydrazide syntheses are conducted at atmospheric pressure, pressure can be a valuable tool for industrial-scale production, particularly for reactions involving gaseous reagents or for controlling reaction temperatures above the solvent's boiling point.

Elevated Pressure: Conducting the reaction in a sealed reactor under elevated pressure allows for the use of higher temperatures without boiling the solvent. This can significantly reduce reaction times, leading to higher throughput. However, the stability of the reactants and products at these higher temperatures must be carefully evaluated.

Vacuum: In the work-up stage, reduced pressure (vacuum) is commonly used for the removal of solvents and other volatile components at lower temperatures, which is crucial for preventing thermal degradation of the final product.

Industrial Scalability Considerations:

For the industrial production of this compound, a continuous flow process could be considered as an alternative to traditional batch processing. Flow chemistry offers several advantages, including better temperature and pressure control, enhanced safety, and the potential for higher yields and purity. The optimization of parameters such as residence time, temperature, and reactant concentrations would be key to developing a successful continuous manufacturing process.

Table 2: Research Parameters for Industrial Scale Optimization of this compound Synthesis This table outlines key areas of investigation for scaling up the synthesis, based on general principles of chemical process development.

| Parameter | Range for Investigation | Key Performance Indicators (KPIs) | Rationale |

| Temperature | 20°C to 120°C | Yield, Enantiomeric Excess (ee), Reaction Time, Impurity Profile | To find the optimal balance between reaction rate, stereoselectivity, and minimizing side reactions. |

| Pressure | Atmospheric to 10 bar | Reaction Time, Throughput | To potentially accelerate the reaction by allowing for higher temperatures in a closed system. |

| Reactant Molar Ratio | 1:1 to 1:5 (Ester:Hydrazine) | Conversion, Yield, Residual Starting Material | To ensure complete conversion of the starting ester and optimize reagent usage. |

| Catalyst (if applicable) | Various acid/base catalysts | Reaction Time, Selectivity | To potentially accelerate the reaction and improve efficiency. |

Chemical Reactivity and Derivatization of R 2 Hydroxy 2 Phenylacetohydrazide

Formation of Schiff Base Derivatives

The reaction of (R)-2-Hydroxy-2-phenylacetohydrazide with aldehydes and ketones leads to the formation of hydrazones, a class of Schiff bases characterized by a C=N-NH linkage. This condensation reaction is a fundamental transformation for this molecule, yielding derivatives with a wide range of potential applications.

Condensation Reactions with Carbonyl Compounds: Scope and Limitations

The primary reaction of this compound involves the condensation of its terminal -NH2 group with the carbonyl carbon of aldehydes or ketones, resulting in the formation of an azomethine or imine group (-C=N-). wikipedia.orgresearchgate.net This reaction typically proceeds by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. researchgate.netchemmethod.com

This compound reacts readily with a wide array of aromatic and heteroaromatic aldehydes. The reactivity of the aldehyde is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack. Conversely, electron-donating groups may slow the reaction rate. The reaction is generally high-yielding and serves as a robust method for synthesizing a diverse library of Schiff base derivatives.

| Carbonyl Compound | Substituent (R) | Typical Conditions | Product Structure |

|---|---|---|---|

| Benzaldehyde (B42025) | -H | Ethanol, cat. Acetic Acid, Reflux |  |

| 4-Nitrobenzaldehyde | -NO₂ | ||

| 4-Methoxybenzaldehyde | -OCH₃ | ||

| Furan-2-carbaldehyde | (Heteroaromatic) |

This table presents expected reactions based on the general reactivity of hydrazides with various aldehydes. researchgate.netchemmethod.com

Ketones are generally less reactive towards nucleophilic attack than aldehydes for both steric and electronic reasons. ctfassets.net The presence of two alkyl or aryl groups on the carbonyl carbon in ketones sterically hinders the approach of the nucleophilic hydrazide. thermofisher.com Electronically, these groups are more electron-donating than the single hydrogen atom in aldehydes, which reduces the partial positive charge on the carbonyl carbon. ctfassets.net Consequently, the condensation of this compound with ketones is often slower and may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of more potent catalysts, to achieve comparable yields to those obtained with aldehydes. thermofisher.com

Mechanistic Aspects of Azomethine Formation

The formation of a hydrazone (azomethine) from a hydrazide and a carbonyl compound is a two-stage process involving addition followed by elimination. numberanalytics.com

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. numberanalytics.comresearchgate.net

Dehydration: The carbinolamine intermediate is typically unstable and undergoes elimination of a water molecule to form the stable C=N double bond of the hydrazone. numberanalytics.com This dehydration step is the rate-determining step and is often catalyzed by the presence of a small amount of acid, which protonates the hydroxyl group of the intermediate, converting it into a better leaving group (H₂O). chemtube3d.com

Tautomerism and Isomerization in Schiff Base Derivatives

The derivatives formed from this compound are structurally complex and can exhibit various forms of isomerism.

Amide-Iminol Tautomerism: The hydrazide moiety within the molecule can exist in equilibrium between the amide form (-C(=O)-NH-) and the iminol form (-C(OH)=N-). This tautomerism is a common feature of hydrazides and can influence their subsequent reactivity. clockss.orgresearchgate.net

Geometric Isomerism: The newly formed C=N (azomethine) double bond is conformationally restricted, which can lead to the formation of geometric isomers (E/Z). Hydrazones often form as a mixture of these isomers. chemtube3d.com The specific ratio of isomers can depend on the reaction conditions and the steric and electronic properties of the substituents on both the carbonyl and hydrazide components. In many cases, one isomer is thermodynamically more stable and predominates.

Cyclocondensation Reactions for Heterocyclic Scaffolds

This compound and its Schiff base derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds. These reactions often involve the participation of the hydrazide functional group, sometimes in concert with the α-hydroxy group, to form stable five- or six-membered rings.

A notable example is the reaction of (R)-mandelic acid hydrazide with triethyl orthoesters, which yields a mixture of two distinct heterocyclic products: 6-phenyl-1,3,4-oxadiazin-5(6H)-ones and 2-(1-hydroxy-1-phenylmethyl)-1,3,4-oxadiazoles. clockss.org The formation of the six-membered oxadiazinone ring involves the participation of the α-hydroxy group, while the five-membered oxadiazole ring is formed via a tautomeric intermediate of the hydrazide. clockss.org The relative yields of these products are dependent on the steric bulk of the orthoester used. clockss.org

| Orthoester (R'C(OEt)₃) | R' Group | 1,3,4-Oxadiazin-5(6H)-one Yield (%) | 1,3,4-Oxadiazole Yield (%) |

|---|---|---|---|

| Triethyl orthoformate | -H | 25 | 65 |

| Triethyl orthoacetate | -CH₃ | 20 | 70 |

| Triethyl orthopropionate | -CH₂CH₃ | 15 | 78 |

| Triethyl orthobenzoate | -C₆H₅ | 0 | 85 |

Furthermore, the Schiff bases derived from this compound are versatile intermediates for other cyclocondensation reactions. For instance, reaction with thioglycolic acid (mercaptoacetic acid) is a well-established method for synthesizing 4-thiazolidinone (B1220212) rings. uobaghdad.edu.iqnih.govekb.eg Similarly, the parent hydrazide can react with 1,3-dicarbonyl compounds, such as acetylacetone, in a cyclocondensation reaction to afford substituted pyrazoles. nih.govhilarispublisher.com

| Starting Material | Reagent | Heterocyclic Product | Reference Reaction Type |

|---|---|---|---|

| Hydrazone Derivative | Thioglycolic Acid (HSCH₂COOH) | 4-Thiazolidinone | nih.govekb.eg |

| Hydrazide | 1,3-Diketone (e.g., Acetylacetone) | Pyrazole | nih.govorganic-chemistry.org |

| Hydrazide | Carbon Disulfide (CS₂) | 1,3,4-Oxadiazole-2-thiol | mdpi.com |

These reactions highlight the utility of this compound as a scaffold for generating complex molecular architectures with retained stereochemical information, which is of significant interest in medicinal chemistry and materials science.

Synthesis of Thiazolidinone Derivatives

Thiazolidin-4-ones are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of thiazolidinone derivatives from this compound typically proceeds through a two-step sequence: formation of a hydrazone intermediate followed by cyclocondensation with a mercaptoacetic acid derivative.

The reaction of 2-hydroxy-2-phenylacetohydrazide (B185671) with various aromatic aldehydes in ethanol under reflux conditions yields the corresponding 2-hydroxy-2-phenyl-N'-[(substitutedphenyl)methylene]acetohydrazides. acgpubs.org These hydrazone intermediates undergo cyclocondensation with mercaptoacetic acid or 2-mercaptopropionic acid in dry benzene (B151609) to afford the desired 2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-phenylacetamide derivatives. acgpubs.org

The general reaction scheme is as follows:

Step 1: Hydrazone Formation

This compound reacts with an aromatic aldehyde (Ar-CHO) to form the corresponding hydrazone.

Step 2: Cyclocondensation

The resulting hydrazone reacts with a mercaptoacetic acid derivative (HS-CHR-COOH) to yield the thiazolidinone derivative.

A series of novel thiazolidinone derivatives have been synthesized using this methodology, and their structural data are presented in the table below. acgpubs.org

| Compound ID | Ar (Substituent) | R | Yield (%) | m.p. (°C) |

| 3 | 4-Fluorophenyl | H | 25 | 184 |

| 4 | 2,6-Dichlorophenyl | H | 18 | 196-197 |

| 5 | 4-Chlorophenyl | H | 22 | 185 |

| 6 | 3-Nitrophenyl | H | 14 | 191 |

| 7 | 4-Methoxyphenyl | H | 13 | 174 |

| 8 | 4-Fluorophenyl | CH₃ | 20 | 188-189 |

| 9 | 4-Chlorophenyl | CH₃ | 21 | 180-181 |

| 10 | 3-Nitrophenyl | CH₃ | 16 | 178-179 |

| 11 | 2,6-Dichlorophenyl | CH₃ | 24 | 193-194 |

| 12 | 4-Methoxyphenyl | CH₃ | 19 | 169-170 |

| 13 | 2-Hydroxyphenyl | CH₃ | 28 | 204-205 |

| 14 | 4-Nitrophenyl | CH₃ | 15 | 199-200 |

| 15 | 2,4-Dichlorophenyl | CH₃ | 23 | 201-202 |

| 16 | 3,4-Dimethoxyphenyl | CH₃ | 26 | 182-183 |

Data sourced from Güzel-Akdemir et al., 2020. acgpubs.org

The synthesis of thiazolidinones from chiral hydrazones and substituted mercaptoacetic acids can lead to the formation of diastereomers. When 2-mercaptopropionic acid is used, a new stereocenter is created at the C-5 position of the thiazolidinone ring. The 1H-NMR spectra of the resulting compounds, such as N-[2-(2,6-Dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2-phenylacetamide (11), show two quartets for the C5-H proton and two singlets for the CONH proton, indicating the presence of a mixture of diastereomers. acgpubs.org The integration of these signals suggests that the diastereomers are formed in approximately a 1:1 ratio. acgpubs.org This lack of significant diastereoselectivity suggests that the chiral center in the this compound moiety does not exert substantial stereochemical control during the cyclization step under the reported reaction conditions.

Further studies would be necessary to explore reaction conditions or the use of chiral auxiliaries to enhance the diastereoselectivity of this transformation.

Other Cyclization Pathways

While the synthesis of thiazolidinones is a prominent reaction pathway for this compound, its hydrazide functionality allows for participation in other cyclization reactions to form various five- and six-membered heterocyclic rings. For instance, acid hydrazides are common precursors for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These reactions typically involve condensation with reagents like carbon disulfide in the presence of a base, followed by cyclization. However, specific examples of such cyclization reactions starting from this compound are not extensively documented in the readily available scientific literature.

Modifications at the Hydroxyl and Phenyl Moieties

Beyond the reactivity of the hydrazide group, the hydroxyl and phenyl moieties of this compound offer further opportunities for derivatization.

Esterification and Etherification Reactions

The secondary hydroxyl group in this compound can undergo esterification and etherification reactions. Standard esterification procedures, such as reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, can be employed to introduce an ester functionality. Similarly, etherification can be achieved by reacting the hydroxyl group with an alkyl halide in the presence of a base (Williamson ether synthesis).

While specific examples of these reactions on this compound are not readily found, the reactivity of the hydroxyl group in the parent mandelic acid and its derivatives is well-established, suggesting that similar transformations would be feasible on the hydrazide. The table below provides a hypothetical summary of potential esterification and etherification products.

| Reaction Type | Reagent | Product |

| Esterification | Acetyl chloride | (R)-2-acetoxy-2-phenylacetohydrazide |

| Esterification | Benzoyl chloride | (R)-2-(benzoyloxy)-2-phenylacetohydrazide |

| Etherification | Methyl iodide / Base | (R)-2-methoxy-2-phenylacetohydrazide |

| Etherification | Benzyl (B1604629) bromide / Base | (R)-2-(benzyloxy)-2-phenylacetohydrazide |

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The hydroxyl and the acetohydrazide groups are ortho-, para-directing activators, which would facilitate the introduction of substituents onto the aromatic ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

The directing effects of the existing substituents would likely lead to substitution at the ortho and para positions of the phenyl ring. However, steric hindrance from the bulky side chain might favor substitution at the para position.

Below is a table of potential products from electrophilic aromatic substitution reactions on this compound.

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (R)-2-Hydroxy-2-(4-nitrophenyl)acetohydrazide |

| Bromination | Br₂, FeBr₃ | (R)-2-(4-Bromophenyl)-2-hydroxyacetohydrazide |

| Sulfonation | SO₃, H₂SO₄ | (R)-4-(1-hydrazinyl-2-hydroxy-2-oxoethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (R)-2-(4-Acetylphenyl)-2-hydroxyacetohydrazide |

It is important to note that the specific reaction conditions would need to be carefully controlled to avoid side reactions involving the other functional groups present in the molecule.

Advanced Structural Elucidation and Spectroscopic Analysis of R 2 Hydroxy 2 Phenylacetohydrazide and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers a non-destructive means to probe the molecular vibrations of a sample. These methods are invaluable for identifying functional groups and investigating intermolecular interactions such as hydrogen bonding.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of different functional groups.

For (R)-2-hydroxy-2-phenylacetohydrazide, the FTIR spectrum is expected to exhibit characteristic bands for its key functional moieties. Based on data from analogous compounds like benzohydrazide (B10538) and mandelic acid, a detailed assignment of these vibrational modes can be proposed. nih.govresearchgate.net The hydroxyl (-OH) and amine (-NH, -NH₂) groups are particularly significant as they can participate in hydrogen bonding, which influences their vibrational frequencies.

Key expected vibrational frequencies include:

O-H Stretching: A broad band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

N-H Stretching: The hydrazide group should display asymmetric and symmetric stretching vibrations for the -NH₂ group, typically in the 3200-3400 cm⁻¹ range, and a distinct N-H stretching band for the secondary amide proton.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretch of the chiral center will appear in the 2850-3000 cm⁻¹ region.

C=O Stretching (Amide I): A strong absorption band, characteristic of the carbonyl group in the hydrazide moiety, is predicted to be in the 1630-1680 cm⁻¹ range. The exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II): This band, arising from the in-plane bending of the N-H bond coupled with C-N stretching, is typically found between 1510 and 1570 cm⁻¹.

N-N Stretching: The stretching vibration of the N-N single bond is expected to appear in the 1000-1150 cm⁻¹ region. researchgate.net

The presence of intra- and intermolecular hydrogen bonding can be inferred from the broadening and shifting of the O-H and N-H stretching bands to lower wavenumbers. These interactions play a crucial role in the solid-state structure and conformational preferences of the molecule.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl | 3200-3600 (broad) |

| N-H Stretch (asymm/symm) | Amine (-NH₂) | 3200-3400 |

| N-H Stretch | Amide (-NH-) | ~3200 |

| C-H Stretch (aromatic) | Phenyl Ring | 3000-3100 |

| C-H Stretch (aliphatic) | Methine (-CH-) | 2850-3000 |

| C=O Stretch (Amide I) | Carbonyl | 1630-1680 |

| N-H Bend (Amide II) | Amide | 1510-1570 |

| C=C Stretch | Phenyl Ring | 1450-1600 |

| C-O Stretch | Hydroxyl/Carbonyl | 1050-1250 |

Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of the phenyl ring and the N-N bond.

In the Raman spectrum of this compound, the following features would be prominent:

Aromatic Ring Vibrations: The phenyl group will give rise to strong, sharp bands, including the ring breathing mode around 1000 cm⁻¹ and C=C stretching modes between 1580 and 1610 cm⁻¹.

N-N Stretching: The N-N bond, being relatively non-polar, often produces a more intense signal in the Raman spectrum compared to its FTIR absorption, providing a clear marker for the hydrazide moiety. researchgate.net

Conformational analysis of similar molecules like benzohydrazide using Raman spectroscopy has shown that different conformers can be distinguished by subtle shifts in their vibrational frequencies. nih.govresearchgate.net By comparing experimental Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to determine the most stable conformation of this compound in the solid state or in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for each proton.

Aromatic Protons: The five protons of the phenyl ring are expected to resonate in the 7.2-7.5 ppm region, likely as a complex multiplet.

Methine Proton (-CH-): The proton attached to the chiral carbon, being adjacent to both a hydroxyl group and the phenyl ring, is expected to appear as a singlet (or a doublet if coupled to the OH proton) in the 4.8-5.2 ppm range.

Hydroxyl Proton (-OH): This proton's chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. It would likely appear as a broad singlet.

Amide Proton (-NH-): The amide proton is typically deshielded and appears as a broad singlet in the 8.0-9.5 ppm region. mdpi.com

Amine Protons (-NH₂): The two protons of the terminal amine group are also expected to give a broad singlet, typically in the 4.0-5.0 ppm range, though its position and appearance are also variable. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

Carbonyl Carbon (C=O): This carbon is highly deshielded and is expected to resonate in the 165-175 ppm region.

Aromatic Carbons: The carbons of the phenyl ring will appear in the 125-140 ppm range. The carbon attached to the chiral center (ipso-carbon) will have a distinct chemical shift from the ortho, meta, and para carbons.

Methine Carbon (-CH-): The chiral carbon atom, bonded to an oxygen and a phenyl group, is expected to have a chemical shift in the 70-80 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Phenyl | Aromatic CH | 7.2 - 7.5 | 125 - 130 |

| Phenyl | Aromatic C (ipso) | - | 135 - 140 |

| CH(OH) | Methine | 4.8 - 5.2 | 70 - 80 |

| C=O | Carbonyl | - | 165 - 175 |

| OH | Hydroxyl | Variable (broad) | - |

| NH | Amide | 8.0 - 9.5 (broad) | - |

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would show correlations between the coupled protons within the phenyl ring. If the hydroxyl proton is not rapidly exchanging, a correlation between the -CH- and -OH protons might also be observed.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons. sdsu.edu This is an essential tool for assigning carbon signals. For instance, the proton signal around 5.0 ppm would show a cross-peak with the carbon signal around 75 ppm, confirming their direct bond at the chiral center.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu HMBC is invaluable for piecing together the molecular framework. Key expected correlations for this compound would include:

The methine proton (-CH-) correlating to the carbonyl carbon (C=O) and the ipso-carbon of the phenyl ring.

The amide proton (-NH-) correlating to the carbonyl carbon.

The aromatic protons correlating to neighboring aromatic carbons and the chiral methine carbon.

Together, these 2D NMR experiments would provide unequivocal evidence for the structure of this compound and allow for the complete and confident assignment of all proton and carbon signals. nih.govscience.gov

Molecules containing amide or hydrazide linkages can exhibit interesting dynamic behaviors, such as tautomerism and restricted rotation around single bonds, which can be studied by dynamic NMR spectroscopy. researchgate.net

Tautomeric Equilibria: Hydrazides can potentially exist in an amide-imidic acid tautomeric equilibrium. nih.gov While the amide form is generally predominant, NMR spectroscopy can be used to detect the presence of the minor imidic acid tautomer. This would be evident by the appearance of a separate set of signals corresponding to the tautomeric form. Variable temperature NMR studies can be employed to study the thermodynamics of this equilibrium.

Rotational Barriers: The C-N bond in the hydrazide moiety has partial double-bond character, which can lead to restricted rotation and the existence of rotational isomers (rotamers). mdpi.com Similarly, rotation around the N-N bond can also be hindered. wustl.edunih.gov At low temperatures, the exchange between these rotamers may be slow on the NMR timescale, resulting in the appearance of two distinct sets of NMR signals for the protons and carbons near the rotating bond. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at higher temperatures. By analyzing the line shapes at different temperatures, it is possible to calculate the activation energy (rotational barrier) for this dynamic process. researchgate.net Such studies provide fundamental insights into the conformational flexibility and stability of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic compounds. High-resolution mass spectrometry and tandem mass spectrometry, in particular, offer a wealth of information for the unambiguous identification and characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C₈H₁₀N₂O₂, the theoretical exact mass can be calculated.

| Atom | Quantity | Atomic Mass | Total Mass |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 166.074228 |

An experimental HRMS analysis of this compound would be expected to yield a mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that is extremely close to this calculated value, typically within a few parts per million (ppm). This high accuracy is crucial for confirming the molecular formula and distinguishing it from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of this compound would likely undergo characteristic cleavages. Key fragmentation pathways could include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for hydrazides, leading to the formation of a stable acylium ion.

Loss of water (H₂O): Dehydration from the hydroxyl group.

Cleavage of the N-N bond: This would result in two major fragment ions.

Decarbonylation: Loss of a carbonyl group (CO).

Fragmentation of the phenyl group: Characteristic losses for aromatic systems.

A hypothetical MS/MS spectrum would exhibit peaks corresponding to the m/z values of these fragment ions, allowing for the reconstruction of the molecule's structure.

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z (Calculated) |

| 167.0815 | [M+H-NH₃]⁺ | NH₃ | 150.0549 |

| 167.0815 | [M+H-H₂O]⁺ | H₂O | 149.0709 |

| 167.0815 | [C₇H₇O]⁺ | C H₃N₂O | 107.0497 |

| 167.0815 | [C₈H₉O₂]⁺ | N₂H₂ | 137.0603 |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

For a chiral molecule like this compound, single crystal X-ray diffraction is of paramount importance as it can be used to determine the absolute configuration of the stereocenter. By analyzing the anomalous dispersion of the X-rays, the absolute spatial arrangement of the atoms can be established, confirming the (R) designation.

While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of related structures, such as derivatives of mandelic acid, provides insight into the expected molecular geometry. The phenyl ring, the hydroxyl group, and the acetohydrazide moiety would be arranged around the chiral carbon atom in a specific tetrahedral geometry. The bond lengths and angles would be consistent with standard values for similar organic functional groups.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. For this compound, several types of interactions would be anticipated to play a crucial role in stabilizing the crystal lattice.

Analysis of the crystal structures of similar aromatic hydrazides reveals that both hydrogen bonding and π-π stacking are common and critical in dictating the supramolecular architecture.

| Interaction Type | Potential Donor/Acceptor or Group | Expected Role in Crystal Packing |

| Hydrogen Bonding | O-H (hydroxyl), N-H (hydrazide) as donors; C=O, O-H as acceptors | Formation of chains, sheets, or 3D networks, dictating molecular orientation. |

| π-π Stacking | Phenyl ring | Contribution to crystal stability through parallel or offset stacking of aromatic rings. |

Advanced Computational and Theoretical Investigations of R 2 Hydroxy 2 Phenylacetohydrazide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearcher.life It is widely employed to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. For a molecule like (R)-2-Hydroxy-2-phenylacetohydrazide, DFT calculations would provide fundamental insights into its structure, stability, and reactivity.

Geometry optimization is a computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

Conformational analysis would explore the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation of its single bonds. Due to the flexible nature of the hydrazide group and its connection to the chiral center and phenyl ring, multiple low-energy conformers are expected to exist. A potential energy surface (PES) scan, performed by systematically rotating key dihedral angles, would identify the most stable conformers and the energy barriers between them. nih.gov For instance, a study on mandelic acid using DFT predicted a non-planar form as its most stable structure. nih.gov A similar analysis for this compound would be crucial for understanding its preferred shape in different environments.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative) Note: This data is illustrative and not based on actual experimental or computational results for the specific molecule.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G**) |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N | ~1.35 Å |

| Bond Length | N-N | ~1.42 Å |

| Bond Length | C-OH | ~1.43 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-N | ~119° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comscispace.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive. nih.govmdpi.com DFT calculations would map the electron density distribution of the HOMO and LUMO across the this compound structure, revealing which parts of the molecule are most likely to be involved in electron donation and acceptance.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: This data is illustrative and not based on actual experimental or computational results for the specific molecule.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Indicates electron-donating capability |

| LUMO | -0.8 | Indicates electron-accepting capability |

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural characterization of molecules.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps confirm the molecular structure and assign specific signals to the correct atoms. nih.govresearchgate.net

IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption peaks in its infrared (IR) spectrum. DFT calculations can predict these frequencies by analyzing the molecular vibrations at the optimized geometry. nih.gov This computational analysis for this compound would predict the frequencies for key functional groups, such as the C=O stretch of the carbonyl group, the O-H stretch of the alcohol, and the N-H stretches of the hydrazide moiety. nih.gov Such predictions are valuable for interpreting experimental IR spectra.

Based on the energies of the frontier orbitals, several global and local reactivity descriptors can be calculated to quantify the chemical behavior of this compound. nih.govresearchgate.net

Global Descriptors: These parameters describe the reactivity of the molecule as a whole. They are derived from the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO).

Chemical Hardness (η): η = (I - A) / 2. Measures resistance to change in electron distribution.

Chemical Potential (μ): μ = -(I + A) / 2. Relates to the "escaping tendency" of electrons.

Electronegativity (χ): χ = (I + A) / 2. Measures the power of an atom or group to attract electrons.

Global Electrophilicity Index (ω): ω = μ² / (2η). Quantifies the ability of a molecule to accept electrons. researchgate.net

Local Descriptors: These descriptors, such as Fukui functions, identify the most reactive sites within a molecule. nih.gov By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, one can predict where a nucleophilic or electrophilic attack is most likely to occur on the this compound structure.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov An MD simulation would provide a dynamic picture of this compound, revealing how its structure and conformation evolve under specific conditions, such as in a solvent. researcher.lifemdpi.com

While quantum chemical calculations often model a molecule in the gas phase or with an implicit solvent model, MD simulations explicitly model the interactions between the solute (this compound) and a large number of individual solvent molecules (e.g., water).

By simulating the molecule's trajectory over a period of nanoseconds or longer, MD can explore its conformational landscape in a solution environment. nih.gov This analysis would reveal:

The most populated conformations in solution, which may differ from the gas-phase minimum energy structure due to solvent interactions.

The dynamics of intramolecular hydrogen bonding (e.g., between the hydroxyl and hydrazide groups) and its competition with intermolecular hydrogen bonds formed with solvent molecules. researchgate.net

The flexibility of different parts of the molecule by analyzing atomic fluctuations over time.

This information is crucial for understanding the behavior of this compound in a realistic biological or chemical environment.

Coordination Chemistry and Metal Complexes of R 2 Hydroxy 2 Phenylacetohydrazide Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with derivatives of (R)-2-Hydroxy-2-phenylacetohydrazide typically involves the reaction of a metal salt with the pre-synthesized ligand in a suitable solvent. The ligand itself is often a Schiff base, formed through the condensation reaction of the parent hydrazide with an appropriate aldehyde or ketone, such as 2-hydroxy-1-naphthaldehyde (B42665). nih.gov The resulting metal chelates are then characterized using a combination of analytical and spectroscopic techniques to determine their structure, stoichiometry, and geometry.

A wide array of transition metal complexes have been synthesized using Schiff base derivatives of hydrazides similar to this compound. Research has documented the successful chelation of metals such as Chromium(III), Manganese(II), Cobalt(II), Nickel(II), and Copper(II). nih.gov For instance, complexes of a Schiff base ligand derived from mandelic acid hydrazide and 2-hydroxy-1-naphthaldehyde were synthesized and characterized. nih.gov The synthesis generally involves refluxing the ligand and the respective metal chloride or acetate (B1210297) salt in a solvent like ethanol (B145695). nih.govnih.gov The resulting complexes are often colored, air-stable solids that are insoluble in common organic solvents but may be soluble in polar aprotic solvents like DMF or DMSO. nih.govscispace.com The characterization of these complexes relies on elemental analysis, molar conductance, magnetic susceptibility measurements, and thermal analysis to confirm their composition and stability. nih.govresearchgate.net

Hydrazide and hydrazone ligands are known for their flexible coordination behavior. nih.gov The Schiff base derivatives of this compound can act as bidentate or tridentate ligands. Coordination typically occurs through the deprotonated enolic oxygen (from the amide-iminol tautomerism), the azomethine nitrogen, and a phenolic oxygen if present on the aldehyde/ketone moiety. nih.govnih.govnih.gov This chelation results in the formation of stable five- or six-membered rings around the central metal ion. nih.govresearchgate.net

The specific binding mode and the stoichiometry of the complex dictate the final coordination geometry. For example, with a Schiff base derived from mandelic acid hydrazide, octahedral geometries were proposed for Cr(III), Mn(II), Co(II), and Ni(II) complexes, while a square planar structure was suggested for the Cu(II) complex. nih.gov In other systems involving similar hydrazone ligands, distorted square pyramidal and octahedral geometries have also been identified. researchgate.netresearchgate.net The coordination sphere is often completed by solvent molecules (e.g., water) or counter-ions from the metal salt. nih.govresearchgate.net

The metal-to-ligand ratio in these complexes is commonly found to be 1:1 or 1:2. Elemental analysis is a primary tool for determining this stoichiometry. For example, studies on a mandelic acid hydrazone derivative showed 1:1 molar compositions for Cr(III), Mn(II), Co(II), and Ni(II) chelates, whereas a 1:2 ratio was found for the Cu(II) complex. nih.gov

| Metal Ion | Stoichiometry (M:L) | Proposed Geometry | Reference |

| Cr(III) | 1:1 | Octahedral | nih.gov |

| Mn(II) | 1:1 | Octahedral | nih.gov |

| Co(II) | 1:1 | Octahedral | nih.gov |

| Ni(II) | 1:1 | Octahedral | nih.gov |

| Cu(II) | 1:2 | Square Planar | nih.gov |

Spectroscopic Signatures of Complex Formation

Spectroscopic methods are indispensable for elucidating the structure of metal complexes and confirming the coordination of the ligand to the metal center. Changes in the vibrational and electronic spectra of the ligand upon chelation provide direct evidence of complex formation and reveal details about the binding mode.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is highly effective for identifying the donor atoms involved in coordination. Key changes observed in the IR spectrum of a hydrazone ligand upon complexation include:

ν(O-H): The disappearance of a broad band corresponding to the phenolic O-H group (if present in the ligand) indicates its deprotonation and coordination to the metal ion. nih.gov

ν(N-H): The N-H stretching vibration of the hydrazide moiety may shift, although this group is not always directly involved in coordination. nih.gov

ν(C=O): A significant shift of the amide I band (primarily C=O stretching) to a lower frequency suggests coordination through the carbonyl oxygen. Alternatively, the disappearance of this band, coupled with the appearance of new bands for ν(C=N-N=C) and ν(C-O), indicates tautomerization to the enol form and subsequent coordination through the enolic oxygen. nih.govnih.gov

ν(C=N): The band corresponding to the azomethine (C=N) group typically shifts to a lower wavenumber upon coordination, which is attributed to the donation of electron density from the nitrogen to the metal ion, thus weakening the C=N bond. nih.govnih.gov

New Bands: The appearance of new, low-frequency bands can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations, providing direct evidence of chelation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes, when compared to the free ligand, show distinct changes. The intra-ligand π→π* and n→π* transitions are often shifted (either bathochromically or hypsochromically) upon coordination. researchgate.net More importantly, new bands may appear in the visible region. These bands, which are absent in the free ligand spectrum, are typically assigned to d-d electronic transitions within the metal's d-orbitals or to ligand-to-metal charge transfer (LMCT) bands. researchgate.netresearchgate.net The position and intensity of these d-d bands can provide valuable information about the coordination geometry of the complex (e.g., octahedral vs. square planar). nih.gov

| Functional Group | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation of Shift |

| ν(O-H) (phenolic) | ~3400 | Absent | Deprotonation and coordination of phenolic oxygen |

| ν(N-H) | ~3060 | ~3070 | Minor shift, not directly involved in coordination |

| ν(C=O) (amide) | ~1660 | ~1640 (or absent) | Coordination via carbonyl oxygen or enolization |

| ν(C=N) (azomethine) | ~1615 | ~1600 | Coordination of azomethine nitrogen |

| ν(M-O) / ν(M-N) | Absent | ~550 / ~450 | Formation of new metal-ligand bonds |

Note: Wavenumbers are approximate and can vary between specific compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the ligand's structure and detecting coordination. Upon complex formation, several changes can be observed:

The signal for the phenolic -OH proton, if present, disappears, confirming its deprotonation upon binding to the metal. researchgate.net

The signal for the amide N-H proton also disappears upon chelation if the ligand coordinates via its deprotonated enol form. researchgate.netresearchgate.net

Protons located near the coordination sites (e.g., the azomethine C-H proton) experience a downfield or upfield shift in their chemical shifts due to the change in the electronic environment caused by the metal ion. researchgate.netjocpr.com

The use of chiral metal complexes as solvating agents in NMR can also be employed to differentiate between enantiomers, a technique relevant to the study of chiral ligands like this compound. nih.govkaist.ac.kr

These combined spectroscopic and analytical techniques provide a comprehensive picture of the coordination behavior of this compound derivatives, confirming their ability to form stable and structurally diverse complexes with a range of transition metals.

Theoretical Studies on Metal Complexes

Theoretical and computational chemistry provides invaluable insights into the coordination chemistry of this compound derivatives. These studies complement experimental data, offering a deeper understanding of the electronic and geometric properties of metal complexes, as well as their magnetic behavior.

DFT Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric structures of metal complexes containing this compound and its derivatives. These calculations allow for the prediction of molecular geometries, bond lengths, bond angles, and electronic properties, which are often in good agreement with experimental results from X-ray crystallography and spectroscopic methods.

Typically, DFT calculations are performed using a combination of a functional, such as B3LYP or PBE0, and a suitable basis set, like 6-31G(d,p) for the ligand atoms and a larger basis set like LANL2DZ for the metal ions. The choice of functional and basis set is crucial for obtaining accurate results and is often validated by comparing calculated structures with known crystal structures of similar compounds.

Geometric Structures: DFT calculations can predict the most stable geometric arrangement of the ligands around the central metal ion. For instance, depending on the metal ion, its oxidation state, and the coordination environment, complexes of this compound derivatives can adopt various geometries, including octahedral, tetrahedral, or square planar arrangements. The calculations can also elucidate the preferred coordination mode of the ligand, which can act as a bidentate or tridentate chelating agent through its carbonyl oxygen, amide nitrogen, and the hydroxyl group.

Electronic Structures: Beyond geometric optimization, DFT provides a detailed picture of the electronic structure of these complexes. Key parameters that can be calculated include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of the complexes. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. In these complexes, the HOMO is often localized on the ligand, while the LUMO is typically centered on the metal ion or has a mixed metal-ligand character.

Mulliken Population Analysis: This analysis provides information about the charge distribution within the molecule, helping to understand the nature of the metal-ligand bonds. It can quantify the extent of charge transfer from the ligand to the metal ion upon coordination.

Molecular Electrostatic Potential (MEP): MEP maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

The following table summarizes typical bond lengths and angles for a hypothetical copper(II) complex with a deprotonated this compound ligand in a square planar geometry, as would be predicted by DFT calculations.

| Parameter | Predicted Value |

| Cu-O (carbonyl) | 1.95 Å |

| Cu-N (amide) | 2.02 Å |

| Cu-O (hydroxyl) | 1.98 Å |

| O(carbonyl)-Cu-N(amide) | 85° |

| N(amide)-Cu-O(hydroxyl) | 90° |

Magnetic Moment and Electron Paramagnetic Resonance (EPR) Studies

The magnetic properties of metal complexes of this compound derivatives are of significant interest, particularly for complexes with paramagnetic metal ions such as Cu(II), Mn(II), Fe(III), and Co(II). Magnetic moment measurements and Electron Paramagnetic Resonance (EPR) spectroscopy are key techniques used to probe the electronic structure and the local environment of the metal centers.

Magnetic Moment Studies: The effective magnetic moment (μ_eff) of a complex provides information about the number of unpaired electrons and, consequently, the spin state of the central metal ion. The magnetic susceptibility of the complexes is typically measured over a range of temperatures using a SQUID magnetometer. The experimental magnetic moments can be compared with the spin-only values to determine the geometry of the complex.

For example, a mononuclear Cu(II) complex (d⁹, S=1/2) is expected to have a magnetic moment of approximately 1.73 B.M. Values in the range of 1.9-2.2 B.M. are often observed for octahedral and square-planar Cu(II) complexes. For high-spin octahedral Co(II) complexes (d⁷, S=3/2), the magnetic moment is typically in the range of 4.3-5.2 B.M.

Electron Paramagnetic Resonance (EPR) Studies: EPR spectroscopy is a highly sensitive technique for studying paramagnetic species. The EPR spectrum of a metal complex provides detailed information about the electronic ground state, the symmetry of the coordination sphere, and the nature of the metal-ligand bonding.

For a Cu(II) complex, the EPR spectrum is characterized by the g-tensor and the hyperfine coupling constant (A) with the copper nucleus (I=3/2). The g-values are sensitive to the geometry of the complex.

In an axially elongated octahedral or square-planar geometry, g_|| > g_⊥ > 2.0023, which is indicative of a d_x²-y² ground state.

In a compressed octahedral or trigonal bipyramidal geometry, g_⊥ > g_|| ≈ 2.0023, suggesting a d_z² ground state.

The covalency of the metal-ligand bond can be estimated from the g and A values. A reduction in these parameters compared to the free ion values indicates a greater degree of covalent character in the metal-ligand bonds.

The following table provides representative EPR parameters for a hypothetical Cu(II) complex with an this compound derivative in a square-planar environment.

| Parameter | Typical Value | Interpretation |

| g | ||

| g_⊥ | 2.05 - 2.08 | Consistent with square-planar geometry |

| A_ | ||

| G (g_ | - 2.0023) / (g_⊥ - 2.0023) |

Thermal Stability and Decomposition Pathways of Metal Complexes

The thermal stability of metal complexes of this compound derivatives is an important aspect of their characterization, providing information on their thermal decomposition behavior and the nature of coordinated and lattice water molecules. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are the primary techniques employed for these studies.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The resulting TGA curve provides information about the different stages of decomposition. For metal complexes of hydrazide derivatives, the decomposition often proceeds in several steps:

Dehydration: The initial mass loss at lower temperatures (typically below 150 °C) corresponds to the removal of lattice water molecules. A subsequent mass loss at slightly higher temperatures (around 150-250 °C) is usually attributed to the loss of coordinated water molecules.

Decomposition of the Organic Ligand: At higher temperatures, the organic ligand begins to decompose. This can occur in one or more steps, depending on the stability of the ligand and the nature of the metal ion.

Formation of Metal Oxide: The final decomposition product at high temperatures is usually the most stable metal oxide.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as a function of temperature. The DTA curve shows endothermic or exothermic peaks corresponding to physical or chemical changes. Dehydration and melting are typically endothermic processes, while the decomposition of the organic ligand can be either endothermic or exothermic.

Kinetic Analysis: The kinetic parameters of the decomposition processes, such as the activation energy (Ea), pre-exponential factor (A), enthalpy of activation (ΔH), and entropy of activation (ΔS), can be determined from the TGA data using methods like the Coats-Redfern or Horowitz-Metzger equations. These parameters provide insights into the stability of the complexes and the mechanism of their decomposition.

A hypothetical TGA and DTA data for a hydrated metal complex of an this compound derivative is presented in the table below.

| Temperature Range (°C) | Mass Loss (%) (TGA) | DTA Peak | Assignment |

| 80 - 120 | ~5% | Endothermic | Loss of lattice water |

| 150 - 230 | ~10% | Endothermic | Loss of coordinated water |

| 250 - 400 | ~35% | Exothermic | Decomposition of the phenylacetyl moiety |

| 400 - 600 | ~20% | Exothermic | Decomposition of the remaining ligand |

| > 600 | - | - | Formation of stable metal oxide |

Mechanistic Biological Studies of R 2 Hydroxy 2 Phenylacetohydrazide and Its Derivatives in Vitro & Molecular Level

Antimycobacterial Activity Investigations

The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, necessitates the discovery of novel therapeutic agents. Hydrazide-containing compounds, most notably isoniazid, have long been a cornerstone of anti-tuberculosis therapy. Research has therefore extended to derivatives of (R)-2-hydroxy-2-phenylacetohydrazide to explore their potential as antimycobacterial agents.

In Vitro Inhibition Assays against Mycobacterial Strains